N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide
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Overview
Description
N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The compound’s structure consists of a thiophene ring substituted with a propyl group at the 5-position and a carboxamide group at the 3-position, which is further connected to a 2-cyanophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzoyl chloride with 5-propylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of a palladium-catalyzed coupling reaction between 2-cyanophenylboronic acid and 5-propylthiophene-3-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted carboxamides
Scientific Research Applications
N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to other bioactive thiophene derivatives.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and carboxamide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity. In materials science, the thiophene ring contributes to the compound’s electronic properties, making it suitable for use in organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide
- N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide
- N-(2-cyanophenyl)-5-butylthiophene-3-carboxamide
Uniqueness
N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The propyl group at the 5-position of the thiophene ring influences the compound’s solubility and electronic characteristics, differentiating it from other similar compounds with different alkyl substitutions .
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-propylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-5-13-8-12(10-19-13)15(18)17-14-7-4-3-6-11(14)9-16/h3-4,6-8,10H,2,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJPRCKSJEZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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